molecular formula C26H22N2O2 B612090 Sirtinol CAS No. 410536-97-9

Sirtinol

Cat. No. B612090
M. Wt: 394.46508
InChI Key: UXJFDYIHRJGPFS-WPWMEQJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sirtinol is a cell-permeable 2-hydroxy-1-naphthaldehyde derivative that acts as a specific and direct inhibitor of the sirtuin class of deacetylase activity . It is a specific SIRT1 and SIRT2 inhibitor .


Synthesis Analysis

In a search for potent inhibitors of class III histone/protein deacetylases (sirtuins), a series of sirtinol analogues have been synthesized . The degree of inhibition was assessed in vitro using recombinant yeast Sir2, human SIRT1, and human SIRT2 and in vivo with a yeast phenotypic assay .


Molecular Structure Analysis

Sirtinol is an intracellular iron chelator forming high-spin ferric species in vitro and in cultured leukemia cells . It shares several characteristics of effective metal-coordinating species .


Chemical Reactions Analysis

Sirtinol undergoes a series of metabolic transformations to generate 2-hydroxy-1-naphthoic acid (HNC), an active auxin .


Physical And Chemical Properties Analysis

Sirtinol has a molecular formula of C26H22N2O2 and a molecular weight of 394.465 Da . It is a known inhibitor of sirtuin proteins, a family of deacetylases involved in the pathophysiology of aging .

Safety And Hazards

Sirtinol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Sirtinol has been shown to suppress inflammatory signaling in human dermal microvascular endothelial cells . It enhances apoptosis and cell death in leukemic cells, but not in healthy leukocytes and hematopoietic progenitors . There is compelling evidence to support the fact that SIRT1 and SIRT2 are shuttled between the nucleus and cytoplasm and perform context-dependent functions in neurodegenerative diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), and Huntington’s disease (HD) .

properties

IUPAC Name

2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-(1-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2/c1-18(19-9-3-2-4-10-19)28-26(30)22-13-7-8-14-24(22)27-17-23-21-12-6-5-11-20(21)15-16-25(23)29/h2-18,29H,1H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJFDYIHRJGPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sirtinol

CAS RN

410536-97-9
Record name Sirtinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=410536-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sirtinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410536979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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